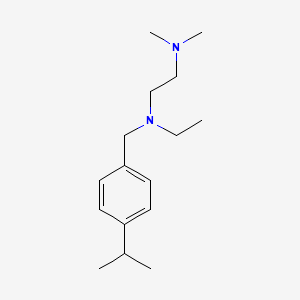![molecular formula C15H18N2O4S B5716738 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a derivative of the drug thalidomide, which was initially developed as a sedative but was later found to cause birth defects. However, PPS has shown promise in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione may act on multiple targets, including the immune system, angiogenesis, and cell proliferation. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as high-performance liquid chromatography (HPLC). 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione are still being explored, and several future directions can be pursued. One possible direction is the development of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione in humans.
Synthesemethoden
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemicals such as piperidine, sodium hydride, and phthalic anhydride. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in various diseases. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has anti-inflammatory, anti-cancer, and immunomodulatory properties. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRONWTHHFERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5649185 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)
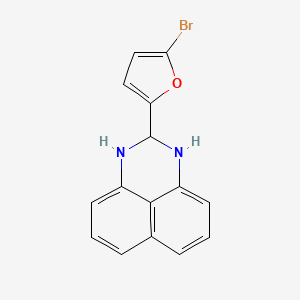
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)
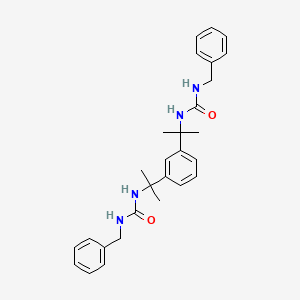
![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
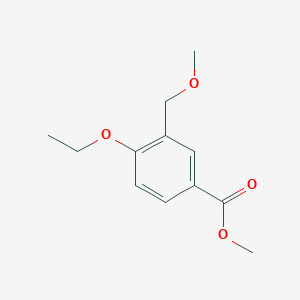
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
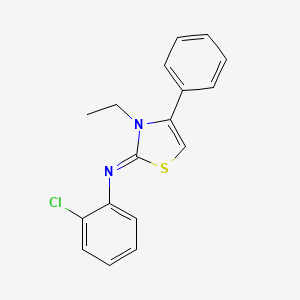
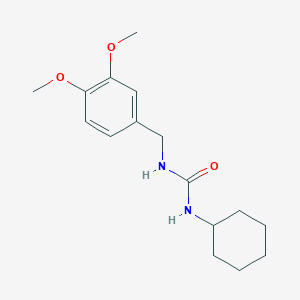
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
